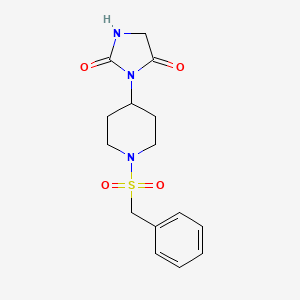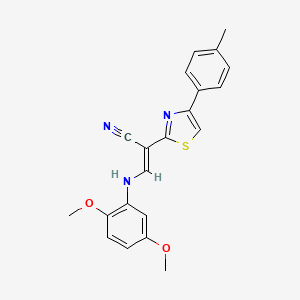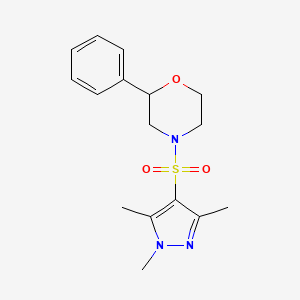
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that strong interactions, such as hydrogen bonding, between the compound and the residual amino acids in the active site of the enzyme could be a contributing factor .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities, suggesting that they may interact with the biochemical pathways of these organisms .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
It is known that the synthesis of pyrazole-bearing compounds can be influenced by various factors, including the use of catalysts and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides under basic conditions . The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The phenyl and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A pyrazole-based tyrosine kinase inhibitor used in cancer treatment.
Celecoxib: A pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
Phenylbutazone: A pyrazole derivative used as an anti-inflammatory agent.
Uniqueness
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is unique due to its combination of a morpholine ring with a sulfonyl-pyrazole moiety. This structural arrangement provides distinct chemical reactivity and potential bioactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWJCUPXAMBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
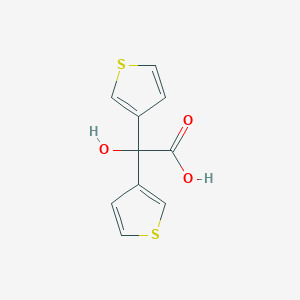
![2-methyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide](/img/structure/B2582694.png)
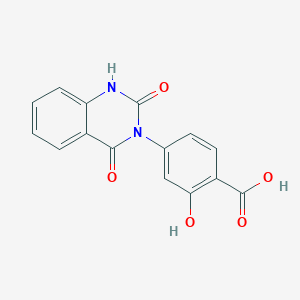
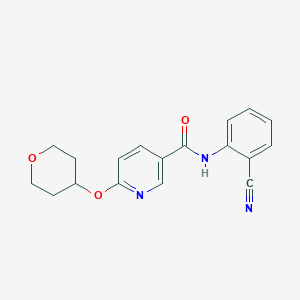
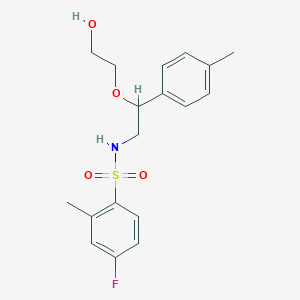
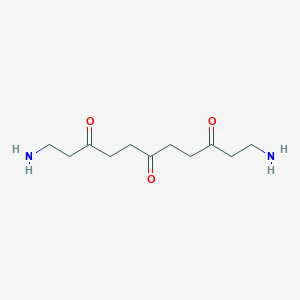
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
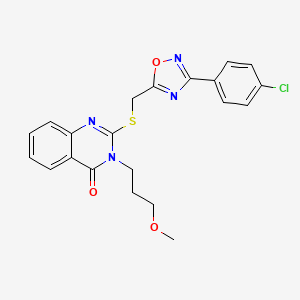
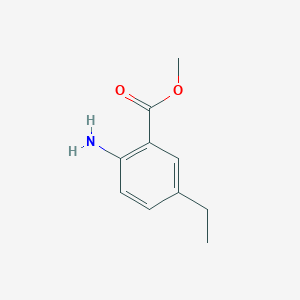
![6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B2582708.png)
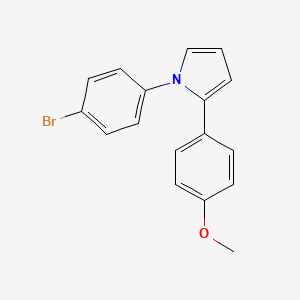
![N-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
